molecular formula C16H24N2O B14680733 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline CAS No. 33235-78-8

1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline

Cat. No.: B14680733
CAS No.: 33235-78-8
M. Wt: 260.37 g/mol
InChI Key: JGEJFPRBINRCOC-UHFFFAOYSA-N
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Description

1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline is a chemical compound known for its unique structure and properties This compound belongs to the class of imidazolines, which are characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and alpha-ethoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction rates.

    Synthetic Routes: The primary synthetic route involves the nucleophilic substitution of butylamine with alpha-ethoxybenzyl chloride, followed by cyclization to form the imidazoline ring.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or alpha-ethoxybenzyl groups are replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are adjusted based on the desired reaction pathway.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while substitution reactions can produce a variety of substituted imidazolines.

Scientific Research Applications

1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways involved depend on the specific application and context. For example, in biological systems, it may affect signaling pathways related to cell growth or metabolism.

Comparison with Similar Compounds

1-Butyl-2-(alpha-ethoxybenzyl)-2-imidazoline can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

33235-78-8

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

1-butyl-2-[ethoxy(phenyl)methyl]-4,5-dihydroimidazole

InChI

InChI=1S/C16H24N2O/c1-3-5-12-18-13-11-17-16(18)15(19-4-2)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3

InChI Key

JGEJFPRBINRCOC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN=C1C(C2=CC=CC=C2)OCC

Origin of Product

United States

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